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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of LEO 39652, a novel
"dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic
dermatitis. The performance of LEO 39652 is primarily compared with LEO 29102, another
topical PDE4 inhibitor from the same developer, to provide context for its clinical development
and pharmacokinetic profile.

Executive Summary

LEO 39652 is designed as a "dual-soft" drug, incorporating ester functionalities that are
intended to be rapidly metabolized to inactive metabolites in systemic circulation, thereby
minimizing side effects.[1] However, clinical and preclinical data indicate that this rapid
metabolism may also contribute to lower drug concentrations at the target site in the skin,
leading to reduced clinical efficacy compared to other topical PDE4 inhibitors like LEO 29102.
This analysis is supported by data from dermal open flow microperfusion (dAOFM) and skin
biopsy studies.

Data Presentation: LEO 39652 vs. LEO 29102

The following table summarizes the key pharmacokinetic and pharmacodynamic data for LEO
39652 and its comparator, LEO 29102.
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Parameter

LEO 39652

LEO 29102 Reference(s)

Chemical Name

Isobutyl 1-[8-Methoxy-
5-(1-ox0-3H-
isobenzofuran-5-yl)-[2]
[3][4]triazolo[1,5-
a]pyridin-2-
yl]cyclopropanecarbox

ylate

2-{6-[2-(3,5-Dichloro-
4-pyridyl)acetyl]-2,3-
dimethoxyphenoxy}-

N-propylacetamide

Mechanism of Action

Phosphodiesterase 4
(PDEA4) Inhibitor

Phosphodiesterase 4
(PDEA4) Inhibitor

Atopic Dermatitis

Atopic Dermatitis

Indication ) )
(Topical) (Topical)

Dermal Interstitial

Fluid (dISF)

Concentration 33 nM 2100 nM

(Barrier-Impaired
Skin)

Systemic Exposure
(Cmax)

Not explicitly found

5.07 ng/mL (at 53%
BSA exposure)

Metabolism

Rapidly degraded by
blood and liver to
inactive metabolites
via hydrolysis of ester
functionalities.

More stable; does not
contain ester
functionalities
susceptible to rapid

hydrolysis.

Apparent Half-life in
Human Skin S9

Fraction

27 minutes

> 240 minutes

Target Engagement

No evidence of target

Elevated cAMP levels

(CAMP levels) engagement observed
BSA: Body Surface Area
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Experimental Protocols

The pharmacokinetic data presented were primarily generated using dermal open flow
microperfusion (dOFM) and skin punch biopsies.

Dermal Open Flow Microperfusion (dOFM)

This technique allows for the continuous sampling of interstitial fluid from the dermis, providing
a measure of the unbound drug concentration at the target site.

Methodology:

Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermis of the
target skin area.

o Perfusion: A physiological solution (perfusate) is pumped through the probe at a low flow
rate.

o Sample Collection: The perfusate equilibrates with the dermal interstitial fluid, and the
resulting sample, containing the drug, is collected for analysis.

e Analysis: The concentration of the drug and its metabolites in the collected samples is
guantified using a validated analytical method, such as liquid chromatography-mass
spectrometry (LC-MS).

Skin Punch Biopsy

This method involves the removal of a small, full-thickness skin sample to measure the total
drug concentration in the skin.

Methodology:
e Anesthesia: The target area of the skin is locally anesthetized.

o Biopsy: A circular blade (punch) is used to cut and remove a small, cylindrical piece of skin
(typically 3-4 mm in diameter).
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o Sample Processing: The biopsy sample is homogenized and extracted to isolate the drug
and its metabolites.

e Analysis: The concentration of the drug in the extract is determined using a validated
analytical method like LC-MS.

Mandatory Visualization
PDE4 Signaling Pathway in Atopic Dermatitis

Immune Cell (e.g., T-cell, Keratinocyte)

inhibits___| hydrolyzes cAMP to AMP
1 (inactive)

Extracellular

Click to download full resolution via product page

Caption: PDE4 inhibition by LEO 39652 increases cAMP, reducing pro-inflammatory cytokine
production.

Experimental Workflow for Comparative
Pharmacokinetic Analysis
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Study Design
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Caption: Workflow for comparing the pharmacokinetics of topical drugs using dOFM and skin

biopsies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Pharmacokinetics of LEO 39652: A "Dual-
Soft" PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824691#comparative-analysis-of-leo-39652-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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